4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide
Description
Properties
IUPAC Name |
4-thiophen-3-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c22-21(23,24)17-5-6-19(25-11-17)27-9-7-18(12-27)26-20(28)15-3-1-14(2-4-15)16-8-10-29-13-16/h1-6,8,10-11,13,18H,7,9,12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIKMVIMLVHVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and pyridine rings, followed by their functionalization and coupling. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The pyridine and pyrrolidine rings are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of nitro groups may produce corresponding amines.
Scientific Research Applications
4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide Derivatives
The table below compares the target compound with structurally related benzamides from the provided evidence:
Key Observations:
- Linker Flexibility: The target compound uses a pyrrolidine linker, offering a shorter and more rigid structure compared to diazepane or spirocyclic linkers in analogues 9h, 9i, and 9j. This may influence receptor binding kinetics .
- Substituent Effects: The 5-(trifluoromethyl)pyridin-2-yl group in the target compound is distinct from the 4-cyanopyridin-2-yl groups in 9h and 9j. Trifluoromethyl groups improve metabolic stability, while cyano groups enhance π-stacking interactions in receptor binding .
- Synthesis Yields: Analogues with spirocyclic linkers (e.g., 9j) show higher yields (47%) than those with diazepane linkers (e.g., 9h, 34%), suggesting spirocyclic systems may improve reaction efficiency .
Non-Benzamide Analogues with Shared Motifs
- Its structural analysis via X-ray and DFT highlights methodologies applicable to the target compound for elucidating structure-activity relationships .
- MK42/RTC5 (): A butan-1-one derivative with piperazine and thiophen-3-yl groups. Unlike the target compound, it lacks a benzamide core but shares the 5-(trifluoromethyl)pyridin-2-yl motif, emphasizing the pharmacological relevance of this substituent .
Research Findings and Implications
- Receptor Binding: Analogues like 9h and 9j demonstrate nanomolar affinity for dopamine D3 receptors, suggesting the target compound may exhibit similar or improved activity due to its optimized substituents .
- Synthetic Challenges: The pyrrolidine linker in the target compound may require specialized coupling reagents or conditions, as seen in the synthesis of 4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide, where pyrrolidine derivatives were synthesized via nucleophilic substitutions .
- Thermal Stability: The melting point of a structurally unrelated benzenesulfonamide (175–178°C, ) suggests that the target compound’s trifluoromethyl and benzamide groups may confer similar thermal stability .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Use multi-step protocols with precise stoichiometric control and catalysts (e.g., palladium-based catalysts for coupling reactions) to enhance efficiency .
- Optimize solvent systems (e.g., dimethyl sulfoxide or tetrahydrofuran) and maintain strict temperature control (e.g., 60–80°C for coupling steps) to minimize side reactions .
- Purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures) to ensure high purity before proceeding to subsequent steps .
Q. What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assign peaks for thiophene (δ 6.8–7.2 ppm), pyridine (δ 8.0–8.5 ppm), and trifluoromethyl groups (19F NMR at δ -60 to -70 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight ([M+H]+ expected at ~463 Da) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect regioisomeric impurities .
Q. What solvent systems are optimal for recrystallization?
Methodological Answer:
Q. How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Verify stoichiometry of reactants (1:1.2 molar ratio for amine:acyl chloride) .
- Use anhydrous conditions and molecular sieves to scavenge moisture, which can hydrolyze intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction time (12–24 hr) .
Advanced Research Questions
Q. How can computational modeling predict reactivity in biological systems?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Combine molecular docking (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR) to validate interactions with kinase targets (e.g., EGFR or JAK2) .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
Methodological Answer:
- Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Cross-validate with X-ray crystallography to confirm bond angles and regiochemistry of the thiophene-pyridine linkage .
- Compare experimental IR spectra (e.g., C=O stretch at ~1680 cm⁻¹) with computational vibrational analyses .
Q. How to design SAR studies for thiophene and trifluoromethyl groups?
Methodological Answer:
- Synthesize analogs with thiophene replaced by furan or trifluoromethyl substituted with methyl/cyano groups .
- Test in vitro bioactivity (e.g., IC50 values in kinase inhibition assays) and correlate with steric/electronic parameters (Hammett constants) .
Q. What experimental approaches validate kinase inhibition mechanisms?
Methodological Answer:
- Conduct ATP-competitive binding assays (e.g., fluorescence polarization) to confirm direct interaction with kinase active sites .
- Use phosphorylation profiling (Western blot) in cell lines to assess downstream signaling modulation (e.g., ERK/MAPK pathways) .
Q. How to ensure stability during long-term storage?
Methodological Answer:
Q. What orthogonal methods detect regioisomeric byproducts?
Methodological Answer:
- 2D NOESY NMR : Detect spatial proximity between pyrrolidine and pyridine protons to confirm regiochemistry .
- LC-MS/MS : Fragment ions at m/z 245 (thiophene-pyridine cleavage) and m/z 218 (pyrrolidine-benzamide cleavage) distinguish isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
